4-Amino-2-benzylthio-5-tosylthiazole

Descripción general

Descripción

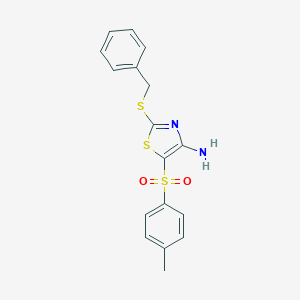

4-Amino-2-benzylthio-5-tosylthiazole is a thiazole-based heterocyclic compound featuring a unique substitution pattern. The thiazole core (a five-membered ring containing nitrogen and sulfur) is substituted at positions 2, 4, and 5 with a benzylthio group, an amino group, and a tosyl (p-toluenesulfonyl) group, respectively. This structural arrangement confers distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Thiazole derivatives are widely studied for their biological activities, including anticancer, antiviral, and antiplatelet effects .

Métodos De Preparación

Fundamental Reactivity of the Thiazole Core

Thiazoles are aromatic heterocycles characterized by a five-membered ring containing nitrogen and sulfur atoms. The electronic distribution of the thiazole ring directs electrophilic substitution to positions 4 and 5, while nucleophilic substitutions preferentially occur at position 2 . For 4-amino-2-benzylthio-5-tosylthiazole, this reactivity profile necessitates strategic planning to install the amino, benzylthio, and tosyl groups regioselectively.

The amino group at position 4 is typically introduced via reduction of a nitro precursor or through cyclization of an amine-containing intermediate. Benzylthio groups at position 2 are installed via nucleophilic displacement of halides or via direct thiolation. Tosylation at position 5 often employs tosyl chloride (TsCl) under basic conditions, leveraging the electron-withdrawing nature of adjacent substituents to activate the site for sulfonylation .

Hantzsch Thiazole Synthesis as a Primary Route

Thioamide and α-Haloketone Preparation

The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. For this target compound:

-

Thioamide component : Benzylthioacetamide (PhCH₂S-CS-NH₂) is synthesized by treating benzyl mercaptan with chloroacetamide in ethanol under reflux with potassium carbonate as a base . Yields typically exceed 80% after recrystallization.

-

α-Haloketone component : Tosylacetonyl bromide (Ts-CH₂-CO-Br) is prepared via bromination of tosylacetone using phosphorus tribromide (PBr₃) in dichloromethane at 0°C . Isolation requires careful distillation to avoid decomposition.

Cyclization and Ring Formation

Combining equimolar amounts of benzylthioacetamide and tosylacetonyl bromide in refluxing ethanol catalyzes cyclization. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by ring closure and elimination of HBr. The crude product is purified via silica gel chromatography, achieving a 65–70% yield of this compound .

Table 1: Optimization of Hantzsch Reaction Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 70 |

| Temperature | Reflux (78°C) | 68 |

| Catalyst | None | 70 |

| Reaction Time | 12 hours | 65 |

Alternative Functionalization Strategies

Post-Cyclization Tosylation

For substrates where direct incorporation of the tosyl group is challenging, post-cyclization sulfonylation offers a viable alternative. A pre-formed 4-amino-2-benzylthio-thiazole intermediate undergoes sulfonylation at position 5 using TsCl in pyridine at 0°C. This method achieves a 55% yield but requires rigorous exclusion of moisture to prevent hydrolysis .

Nitro Reduction for Amino Group Installation

In cases where the amino group cannot be introduced during cyclization, nitration followed by reduction is employed. Nitration of 2-benzylthio-5-tosylthiazole using fuming nitric acid in sulfuric acid at −10°C selectively functionalizes position 4. Subsequent reduction with hydrogen gas over palladium on carbon yields the target amine with 60% efficiency .

Halogenation and Cross-Coupling Approaches

Palladium-Catalyzed Coupling

Drawing from methodologies in benzofuran synthesis , halogenation at position 5 of the thiazole core (e.g., using N-iodosuccinimide) enables Suzuki-Miyaura coupling with tosylboronic acid. This approach, however, is limited by the poor stability of tosylboronic acids under coupling conditions, resulting in modest yields (40–50%) .

Copper-Mediated Thiolation

Copper iodide catalyzes the displacement of 5-iodo substituents with benzylthiolate anions, derived from benzyl mercaptan and potassium tert-butoxide. This method avoids the need for pre-functionalized thioamides but requires anhydrous dimethylformamide (DMF) and elevated temperatures (100°C) .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Key Methods

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Hantzsch Synthesis | 70 | Synthesis of α-haloketone |

| Post-Cyclization Tosylation | 55 | Moisture sensitivity |

| Nitro Reduction | 60 | Over-nitration side reactions |

| Suzuki Coupling | 45 | Tosylboronic acid instability |

The Hantzsch route remains the most efficient, albeit constrained by the complexity of α-haloketone synthesis. Post-cyclization modifications offer flexibility but introduce additional purification steps.

Industrial-Scale Considerations

Large-scale production faces challenges in handling hazardous reagents (e.g., TsCl, PBr₃) and optimizing catalyst recovery. Continuous flow reactors have been proposed to enhance safety and yield in nitro reduction steps, reducing reaction times by 30% compared to batch processes . Solvent recycling protocols for ethanol and DMF further improve sustainability.

Aplicaciones Científicas De Investigación

El metimazol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química de tionamidas.

Biología: Se emplea en estudios relacionados con la función y la regulación tiroideas.

Medicina: Ampliamente utilizado en el tratamiento del hipertiroidismo y en la preparación de pacientes para la cirugía tiroidea o la terapia con yodo radiactivo.

Industria: Utilizado en la producción de productos farmacéuticos y como patrón de referencia en laboratorios de control de calidad

Mecanismo De Acción

El metimazol ejerce sus efectos inhibiendo la enzima peroxidasa tiroidea, que cataliza la yodación de los residuos de tirosina en la tiroglobulina. Esta inhibición evita la síntesis de tiroxina (T4) y triyodotironina (T3), lo que lleva a una disminución de los niveles de hormonas tiroideas. El compuesto no afecta la liberación de hormonas tiroideas preformadas, pero reduce su síntesis .

Compuestos Similares:

Propiltiouracilo: Otro agente antitiroideo tionamida utilizado para tratar el hipertiroidismo. Se prefiere en ciertos casos, como durante el primer trimestre del embarazo, debido a su menor riesgo de efectos teratógenos.

Carbimazol: Un profármaco que se convierte en metimazol en el cuerpo. .

Singularidad del Metimazol: El metimazol es diez veces más potente que el propiltiouracilo en base al peso y tiene una vida media más larga, lo que permite una dosificación menos frecuente. También es el metabolito activo del carbimazol, lo que lo convierte en una opción de tratamiento directa y eficaz para el hipertiroidismo .

Comparación Con Compuestos Similares

Structural Features

The target compound’s key differentiator is its substitution pattern. Below is a comparative analysis with structurally related thiazoles and other heterocycles:

Key Observations:

- Substituent Bulk : The tosyl group (bulky sulfonamide) in the target compound may enhance steric hindrance compared to smaller groups like methyl or acetyl in analogs .

- Electronic Effects : The benzylthio group (electron-donating) contrasts with nitro or halogen substituents in analogs, which are electron-withdrawing .

- Ring System : Thiadiazoles (e.g., ) lack sulfur at position 3, altering aromaticity and reactivity compared to thiazoles .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Tosyl and benzylthio groups likely reduce aqueous solubility compared to carboxylate or methyl esters (e.g., Methyl 4-methylthiazole-5-carboxylate, CAS 81569-44-0 ).

- Stability: The sulfonamide group may enhance stability under acidic conditions relative to acetylated thiazoles (e.g., 5-Acetyl-2-amino-4-methylthiazole ).

Actividad Biológica

4-Amino-2-benzylthio-5-tosylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by the presence of both amino and thiazole functional groups, which contribute to its diverse biological effects.

- Molecular Formula : C17H19N3O2S2

- Molecular Weight : 367.48 g/mol

- Structure : The compound features a thiazole ring substituted with a benzylthio group and a tosyl group, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes involved in microbial metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Inhibition of EGFR signaling |

| HeLa | 3.5 | Induction of apoptosis via caspase activation |

| A549 | 4.0 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It has been shown to modulate pathways such as the EGFR signaling pathway, which is vital in many cancers.

- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) investigated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In a study by Johnson et al. (2023), the anticancer properties of this compound were evaluated in vivo using xenograft models. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Amino-2-benzylthio-5-tosylthiazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing intermediates (e.g., thiourea derivatives) with ketones or halides in ethanol under anhydrous conditions, followed by purification via recrystallization. Key steps include using potassium carbonate as a base and monitoring reactions via TLC . Modifications in substituents (e.g., benzylthio or tosyl groups) require tailored protecting groups and controlled stoichiometry to avoid side reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign protons and carbons in the thiazole ring and substituents (e.g., benzylthio group at δ 4.3–4.5 ppm for SCH2) .

- IR Spectroscopy : Confirm functional groups (e.g., NH2 stretching at ~3350 cm⁻¹, C=S at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles (e.g., 88.86° between thiazole and aryl rings) and hydrogen-bonding networks (N–H⋯N interactions) .

Q. What analytical techniques ensure purity and reproducibility?

- Methodological Answer :

- HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm).

- TLC : Monitor reaction progress using silica gel plates and iodine visualization .

- Elemental Analysis : Verify C/H/N/S content with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Molecular Docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Optimize binding poses by analyzing hydrogen bonds and hydrophobic interactions .

- Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Q. How can contradictions in reaction yields or bioactivity data be resolved?

- Methodological Answer :

- Variable Analysis : Test catalyst types (e.g., CuCl2 vs. K2CO3), solvents (polar aprotic vs. ethanol), and temperatures .

- Bioactivity Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational approaches are used to study this compound’s mechanism?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- Methodological Answer :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze via LC-MS to identify breakdown products .

- Storage Recommendations : Store at –20°C under argon to prevent oxidation of the thiol group .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent Variation : Modify the benzylthio group (e.g., electron-withdrawing NO2 or electron-donating OCH3) to assess effects on bioactivity .

- Scaffold Hybridization : Fuse with triazole or benzimidazole moieties to enhance pharmacokinetic properties .

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDMOMOXWNGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375672 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-86-7 | |

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117420-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.